Tafamidis-d3 -

Tafamidis-d3

Catalog Number: EVT-15276466
CAS Number:
Molecular Formula: C14H7Cl2NO3
Molecular Weight: 311.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tafamidis-d3, a derivative of Tafamidis, is a medication primarily indicated for the treatment of transthyretin-mediated amyloidosis, a condition characterized by the accumulation of amyloid proteins in tissues. The compound is known for its role as a transthyretin kinetic stabilizer, which helps prevent the misfolding and aggregation of transthyretin proteins, thereby mitigating disease progression. Tafamidis-d3 is structurally similar to its parent compound, Tafamidis, and is utilized in both research and clinical settings to understand the pharmacodynamics and pharmacokinetics associated with amyloidosis treatment .

Source and Classification

Tafamidis-d3 is classified under small organic molecules and belongs to the phenyl-1,3-oxazole class of compounds. It is recognized for its therapeutic applications in cardiomyopathy associated with hereditary transthyretin-mediated amyloidosis. The compound has been developed through various synthetic pathways that enhance its stability and efficacy .

Synthesis Analysis

The synthesis of Tafamidis-d3 involves several key steps that typically begin with the formation of an acetic acid adduct. This adduct reacts with D-Meglumine to yield Tafamidis-d3. The process can be optimized for yield and purity through careful selection of solvents and reaction conditions. For instance, trifluoroacetic acid can be introduced to enhance stability and facilitate the formation of crystalline polymorphs .

Technical Details

  • Starting Materials: The synthesis often begins with 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.
  • Reagents: D-Meglumine is used in a 2:1 molar ratio concerning Tafamidis.
  • Conditions: Reactions may be conducted in solutions containing acetic acid or other organic solvents to promote cyclization and subsequent adduct formation.
  • Purification: High-yield purification methods are employed to isolate the desired crystalline forms, which are essential for ensuring the compound's efficacy in therapeutic applications .
Molecular Structure Analysis

Tafamidis-d3 has a molecular formula of C14H4D3Cl2NOC_{14}H_{4}D_{3}Cl_{2}NO with a molecular weight of approximately 311.13 g/mol. The compound exhibits polymorphism, crystallizing into distinct forms that can significantly affect its physical properties and stability .

Structure Data

  • Chemical Structure: Tafamidis-d3 features a dichlorobenzoyl moiety attached to a hydroxybenzoic acid framework.
  • Crystallography: The crystalline forms have been characterized using powder diffraction techniques, revealing monoclinic symmetry with specific lattice parameters that contribute to their thermal stability and mechanical properties .
Chemical Reactions Analysis

Tafamidis-d3 participates in various chemical reactions that are crucial for its synthesis and functionality:

  • Adduct Formation: The conversion from acetic acid adducts to meglumine adducts involves solvent-mediated processes that can be performed in one or two steps.
  • Stability Studies: Differential scanning calorimetry and thermogravimetric analysis are employed to assess the thermal stability of different polymorphic forms, providing insights into their suitability for pharmaceutical applications .

Technical Details

  • Thermal Analysis: The compound displays distinct endothermic peaks during calorimetric analysis, indicative of phase transitions.
  • X-ray Diffraction: Used to determine the crystal structure and confirm the presence of specific polymorphs based on their diffraction patterns .
Mechanism of Action

Tafamidis-d3 functions by stabilizing transthyretin tetramers at thyroxin binding sites. This stabilization reduces the availability of monomeric forms that can misfold and aggregate into amyloid fibrils. By preventing this aggregation, Tafamidis-d3 effectively delays the progression of amyloid-related diseases such as cardiomyopathy associated with transthyretin amyloidosis .

Process Data

  • Binding Affinity: Tafamidis-d3 exhibits high binding affinity for transthyretin tetramers, which is critical for its therapeutic efficacy.
  • Pharmacodynamics: The compound's long half-life allows for once-daily dosing, enhancing patient compliance while maintaining therapeutic levels in circulation .
Physical and Chemical Properties Analysis

Tafamidis-d3 exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility profiles depending on the crystalline form and solvent used.
  • Stability: Different polymorphic forms exhibit distinct thermal stabilities; some may be more suitable for drug formulation than others due to their resistance to degradation under storage conditions .

Relevant Data

  • Melting Point: Specific melting points vary among polymorphs; precise values are determined through thermal analysis techniques.
  • Density: Density measurements are critical for understanding formulation characteristics in pharmaceutical applications .
Applications

Tafamidis-d3 is primarily used in scientific research focused on:

  • Transthyretin Amyloidosis Studies: It serves as a model compound in studies aimed at understanding amyloidogenesis mechanisms.
  • Drug Development: Its unique properties make it a candidate for developing new therapies targeting amyloid-related diseases.
  • Analytical Chemistry: The compound is utilized in developing bioanalytical methods for quantifying transthyretin levels in clinical samples .

Properties

Product Name

Tafamidis-d3

IUPAC Name

4,5,7-trideuterio-2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

Molecular Formula

C14H7Cl2NO3

Molecular Weight

311.1 g/mol

InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D

InChI Key

TXEIIPDJKFWEEC-FYFKOAPZSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1C(=O)O)[2H])OC(=N2)C3=CC(=CC(=C3)Cl)Cl)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.